

An In-depth Technical Guide to (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Quinolin-8-yloxy)-acetic acid

Cat. No.: B188818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Quinolin-8-yloxy)-acetic acid**, a quinoline derivative with potential applications in pharmaceutical research and development. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams.

Core Properties of (Quinolin-8-yloxy)-acetic acid

(Quinolin-8-yloxy)-acetic acid, also known as 2-(quinolin-8-yloxy)acetic acid, is a synthetic organic compound. Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	5326-89-6	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₉ NO ₃	[5] [6]
Molecular Weight	203.19 g/mol	[5] [6]
Appearance	White powder	[7]
Purity	≥95%	[8]
Boiling Point	404.1°C at 760 mmHg	[7]
Flash Point	198.2°C	[7]
Storage	Store long-term in a cool, dry place.	[4]
Solubility	Information on specific solubility in various solvents is limited in publicly available literature. It is advisable to perform solubility tests in relevant solvent systems for experimental purposes. Acetic acid can be used to increase the solubility of weakly basic drugs in organic solvents. [9]	

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR	Spectral data for the direct compound is not readily available in the provided search results. However, related structures and general chemical shift regions for quinoline derivatives are documented. [10]
¹³ C NMR	Spectral data for the direct compound is not readily available in the provided search results. Data for the quinoline core and related derivatives can be found in the literature. [10] [11] [12]
Mass Spectrometry	The exact mass is reported as 203.05800. [7] Mass spectral data for related compounds like cloquintocet-mexyl is available. [13]
Infrared (IR)	A theoretical vibrational study of the related (5-chloro-quinolin-8-yloxy) acetic acid has been performed, providing insights into the expected vibrational modes. [14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of **(Quinolin-8-yloxy)-acetic acid**, adapted from established protocols for similar quinoline derivatives.

Synthesis of (Quinolin-8-yloxy)-acetic acid

The synthesis of **(Quinolin-8-yloxy)-acetic acid** is typically achieved through the Williamson ether synthesis, followed by hydrolysis. The following is a generalized two-step protocol.

Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)-acetate

- Materials: 8-hydroxyquinoline, ethyl chloroacetate, anhydrous potassium carbonate (K_2CO_3), and dry acetone.

- Procedure:
 - In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in dry acetone.
 - Add anhydrous potassium carbonate (1.5 equivalents).
 - To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise while stirring.
 - Reflux the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (quinolin-8-yloxy)-acetate.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ester.[\[15\]](#)

Step 2: Hydrolysis to **(Quinolin-8-yloxy)-acetic acid**

- Materials: Ethyl (quinolin-8-yloxy)-acetate, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), ethanol, and water.
- Procedure:
 - Dissolve the purified ethyl (quinolin-8-yloxy)-acetate from Step 1 in a mixture of ethanol and water.
 - Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2 equivalents).
 - Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
 - After completion, remove the ethanol under reduced pressure.

- Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.
- The desired **(Quinolin-8-yloxy)-acetic acid** will precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

[Click to download full resolution via product page](#)

Synthesis workflow for **(Quinolin-8-yloxy)-acetic acid**.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of **(Quinolin-8-yloxy)-acetic acid** can be assessed by its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

- Principle:** This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
- Materials:** Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), TMPD, hemin, Tris-HCl buffer, and a microplate reader.
- Procedure:**

- Prepare a stock solution of **(Quinolin-8-yloxy)-acetic acid** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the Tris-HCl buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
- Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
- Pre-incubate the plate at room temperature for a specified time.
- Initiate the reaction by adding arachidonic acid and TMPD.
- Immediately measure the absorbance at 595 nm over time using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_{50} value.[\[1\]](#)[\[2\]](#)[\[16\]](#)

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

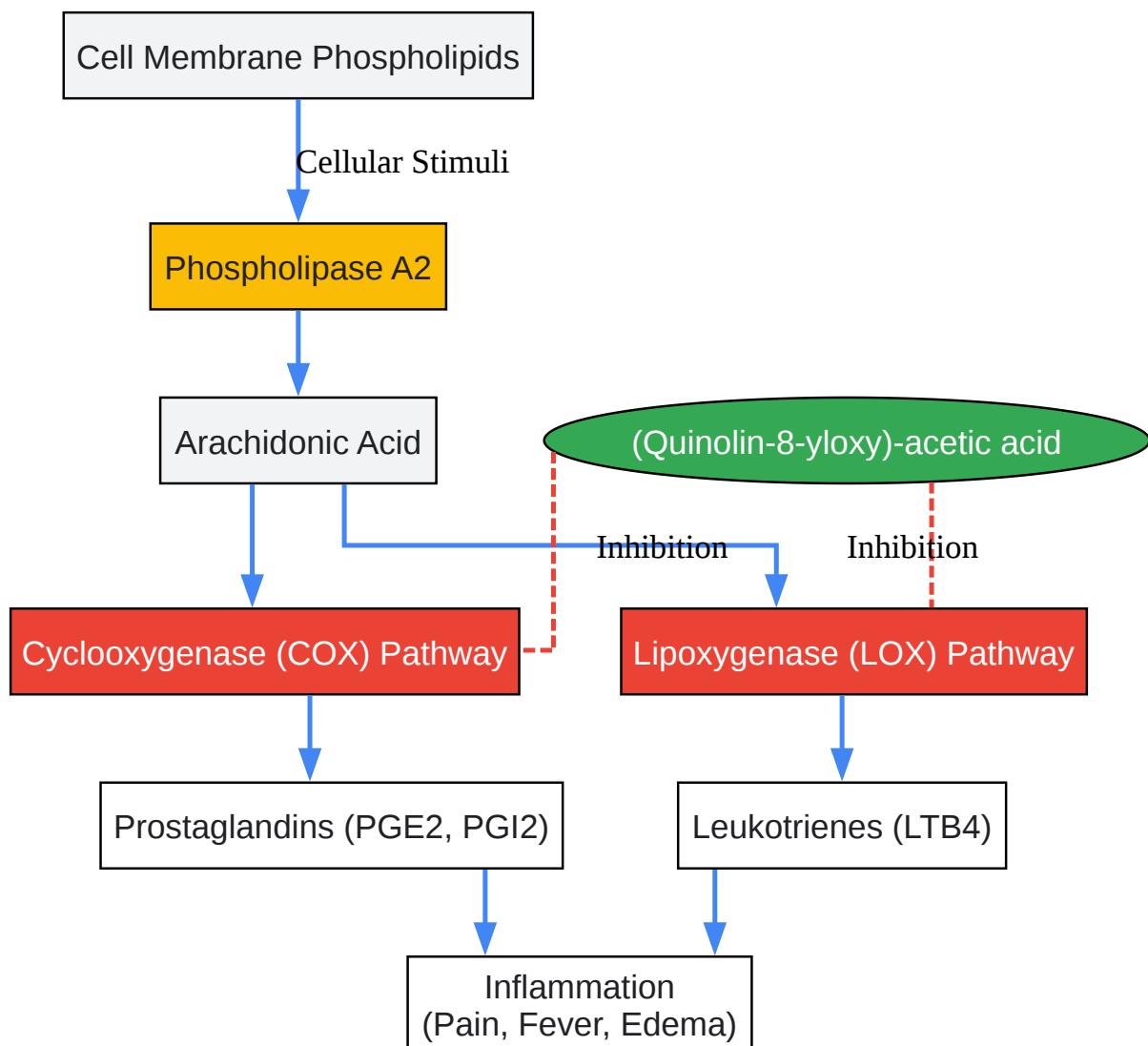
- Principle: This assay measures the ability of the test compound to inhibit the conversion of a suitable substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX, which can be monitored spectrophotometrically.
- Materials: Soybean 5-lipoxygenase, linoleic acid or arachidonic acid, borate buffer, and a UV-Vis spectrophotometer.
- Procedure:
 - Prepare a stock solution of **(Quinolin-8-yloxy)-acetic acid** in a suitable solvent.
 - In a cuvette, add the borate buffer and the 5-LOX enzyme solution.
 - Add various concentrations of the test compound or a reference inhibitor (e.g., quercetin).
 - Pre-incubate the mixture at room temperature.
 - Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

- Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes from linoleic acid) over time.
- Calculate the percentage of inhibition and the IC_{50} value.[\[17\]](#)[\[18\]](#)

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of **(Quinolin-8-yloxy)-acetic acid** can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Susceptibility Test

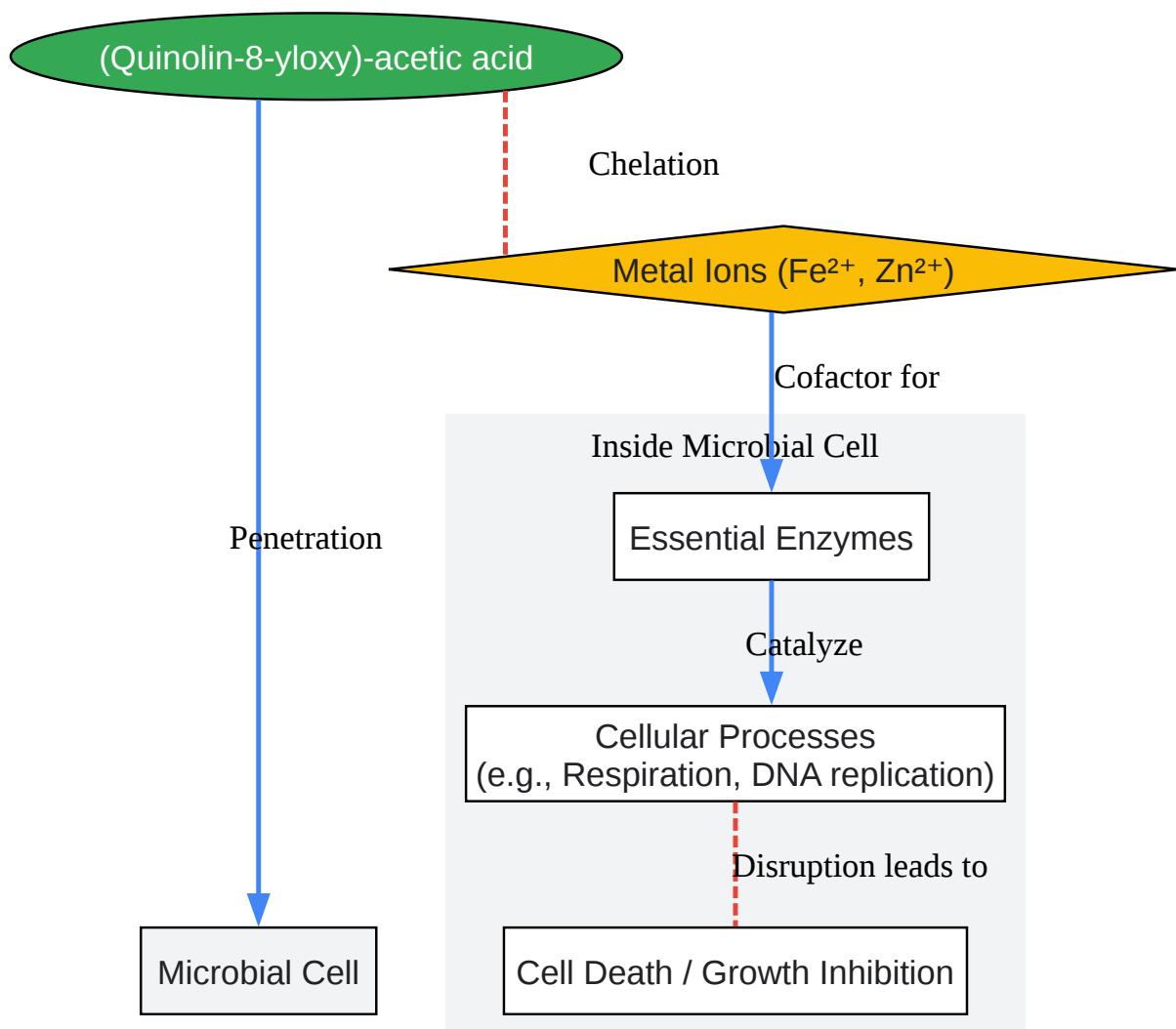

- Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
- Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), test microbial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*), 0.5 McFarland turbidity standard.
- Procedure:
 - Prepare a stock solution of **(Quinolin-8-yloxy)-acetic acid** in a suitable solvent (e.g., DMSO).
 - Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate.
 - Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and further dilute it to the desired final concentration.
 - Inoculate each well (except for the sterility control) with the microbial suspension. Include a growth control (no compound) and a sterility control (broth only).
 - Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
 - After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.

Potential Mechanisms of Action

The biological activities of **(Quinolin-8-yloxy)-acetic acid** are likely attributed to the quinoline core structure. The following diagrams illustrate the postulated mechanisms of action based on studies of related quinoline derivatives.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.



[Click to download full resolution via product page](#)

Postulated anti-inflammatory mechanism of action.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of 8-hydroxyquinoline and its derivatives is often linked to their ability to chelate essential metal ions. This chelation can disrupt microbial cellular processes by depriving the microbes of these vital cofactors for enzymatic reactions.

[Click to download full resolution via product page](#)

Postulated antimicrobial mechanism of action.

Conclusion

(Quinolin-8-yloxy)-acetic acid presents itself as a compound of interest for further investigation in drug discovery and development. Its quinoline scaffold is a well-established pharmacophore associated with diverse biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5326-89-6 Cas No. | (Quinolin-8-yloxy)-acetic acid | Matrix Scientific [matrixscientific.com]
- 4. 5326-89-6 (Quinolin-8-yloxy)-acetic acid AKSci 5059AE [aksci.com]
- 5. (Quinolin-8-yloxy)-acetic acid | 5326-89-6 | FAA32689 [biosynth.com]
- 6. (Quinolin-8-yloxy)-acetic acid | CymitQuimica [cymitquimica.com]
- 7. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 12. mzCloud – Cloquintocet mexyl [mzcloud.org]
- 13. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [scirp.org]

- 14. 200505-18-6|2-(Quinolin-8-yloxy)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinolines as potent 5-lipoxygenase inhibitors: synthesis and biological profile of L-746,530 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Quinolin-8-yloxy)-acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188818#quinolin-8-yloxy-acetic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com